Technical Guide: Synthesis and Characterization of trans-Doxercalciferol-d3
Technical Guide: Synthesis and Characterization of trans-Doxercalciferol-d3
Executive Summary
In the development of Doxercalciferol (
This guide details the technical workflow for synthesizing 5,6-trans-Doxercalciferol-d3 via the controlled iodine-catalyzed photoisomerization of Doxercalciferol-d3.[1] It focuses on the thermodynamic manipulation of the triene system and the rigorous characterization required to distinguish the trans (5E, 7E) geometry from the biologically active cis (5Z, 7E) form.
Molecular Architecture & Stability
The Triene System
Doxercalciferol possesses a conjugated triene system (C5, C7, C10-19).[1] The natural pharmacophore exists in the 5,6-cis configuration. However, this system is chemically labile:
-
Thermal Stress: Induces [1,7]-sigmatropic hydrogen shifts (Pre-vitamin D formation).[1]
-
Iodine/Light: Catalyzes rotation around the C5-C6 double bond, relaxing the sterically strained cis form into the thermodynamically more stable 5,6-trans isomer (also known as the tachysterol-like geometry).
Deuterium Labeling Strategy
To serve as an effective Internal Standard (IS), the deuterium label (-d3) is typically located on the C-28 methyl group of the side chain or the C-19 exocyclic methylene .[1]
-
Stability: The C-28 position is metabolically stable and distant from the reactive triene system, preventing deuterium scrambling during the isomerization process.
-
Mass Shift: A +3 Da shift (M+3) ensures clean separation from the native impurity in mass spectrometry.[1]
Strategic Synthesis: Iodine-Catalyzed Isomerization
While total synthesis is possible, the industry-standard route for generating the trans-impurity standard involves the stereoselective isomerization of the parent cis-Doxercalciferol-d3.
Reaction Mechanism
The transformation is driven by the reversible addition of an iodine radical to the C5-C6 double bond. This breaks the
Figure 1: Mechanism of Iodine-Catalyzed Cis-Trans Isomerization.[1]
Detailed Experimental Protocol
Pre-requisites:
-
Starting Material: Doxercalciferol-d3 (typically labeled at C-28, >98% isotopic purity).[1]
-
Environment: Low-actinic light (amber glassware) to prevent uncontrolled photo-degradation to suprasterols.[1]
Isomerization Workflow
-
Preparation: Dissolve 10 mg of Doxercalciferol-d3 in 5 mL of anhydrous diethyl ether or n-hexane in an amber round-bottom flask.
-
Catalysis: Add a catalytic amount of iodine (
) solution (2% w/v in hexane). The molar ratio of Substrate: should be approximately 100:1. -
Reaction: Stir the solution at room temperature (20-25°C) under diffuse light for 30–60 minutes.
-
Quenching: Add 1 mL of 5% aqueous sodium thiosulfate (
) to quench the iodine (solution turns from pink/violet to colorless). -
Extraction: Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure (Argon stream recommended).
Purification (Semi-Preparative HPLC)
Direct isolation is required as the reaction yields a mixture.[1]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB, 5 |
| Mobile Phase | Acetonitrile : Water (90:10 v/v) isocratic |
| Flow Rate | 2.5 mL/min |
| Detection | UV at 270 nm (compromise wavelength) |
| Retention | Trans isomer typically elutes after the cis isomer due to planar geometry increasing interaction with the stationary phase.[1] |
Characterization & Validation
Differentiation between the cis parent and the trans product is critical.
UV-Vis Spectroscopy (The "Bathochromic Shift")
The most immediate confirmation of the trans geometry is the shift in UV absorption maximum (
Why? The trans triene system is more planar than the twisted cis system, leading to better orbital overlap and a lower energy gap for the
NMR Spectroscopy ( H-NMR, 400 MHz, )
The olefinic protons at C6 and C7 provide definitive structural proof.[1]
| Proton Position | Cis-Isomer (Parent) | Trans-Isomer (Target) | Diagnostic Feature |
| H-6 | Significant downfield shift in trans.[1] | ||
| H-7 | Upfield shift in trans.[1] | ||
| Coupling ( | Coupling constants are similar; chemical shift is the primary identifier.[1] |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion:
or .[1] -
Verification: The mass must be exactly +3 Da higher than the non-deuterated trans-Doxercalciferol reference standard (e.g., m/z 415.67 for d3 vs 412.65 for d0).
Analytical Workflow Diagram
Figure 2: Production and Validation Workflow.
Handling and Storage (Critical)
Vitamin D analogs are notoriously unstable.[1]
-
Light: Strictly avoid UV light (sunlight/fluorescent).[1] Use amber vials and yellow-filtered room lights if possible.[1]
-
Oxygen: Store under Argon or Nitrogen atmosphere to prevent oxidation of the triene system.
-
Temperature: Store at -20°C or lower.
-
Re-equilibration: In solution, the trans isomer can slowly revert to cis or isomerize to isotachysterol if exposed to acid traces. Always re-verify purity by HPLC prior to use as a standard.
References
-
United States Pharmacopeia (USP). Doxercalciferol Monograph: Impurity Analysis.[1] USP-NF.[1][2] (Standard regulatory framework for Doxercalciferol impurities).[1][2][3][4] [1]
-
Holick, M. F., et al. (1972).[1][5] 5,6-Trans isomers of cholecalciferol and 25-hydroxycholecalciferol.[1][5] Biochemistry, 11(14), 2715-2719.[1] (Foundational mechanism of iodine-catalyzed isomerization).
-
Verloop, A., et al. (1959).[1][6] The iodine-catalyzed isomerization of Vitamin D2.[6][7][8] Recueil des Travaux Chimiques des Pays-Bas.[1] (Classic study on cis/trans equilibrium kinetics).
-
Kumar, R., et al. (1981).[1][9] Isolation and identification of 5,6-trans-25-hydroxyvitamin D3.[1] Journal of Biological Chemistry.[9] (Biological relevance and isolation techniques).
-
Okamura, W. H., et al. (1995).[1] Vitamin D: Chemistry and Structure-Activity Relationships.[1][8][10][11][12] (Comprehensive review on Vitamin D synthetic chemistry).
Sources
- 1. ドキセルカルシフェロール United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.usp.org [store.usp.org]
- 3. Doxercalciferol Impurities | 54573-75-0 Certified Reference Substance [alfaomegapharma.com]
- 4. Doxercalciferol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The isolation and identification of 5,6-trans-25-hydroxyvitamin D3 from the plasma of rats dosed with vitamin D3. Evidence for a novel mechanism in the metabolism of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Synthesis of 6-s-cis and 6-s-trans A-ring modified vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
